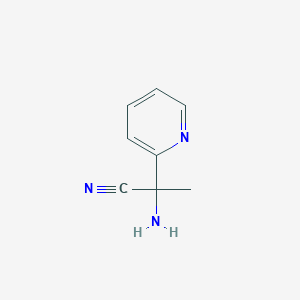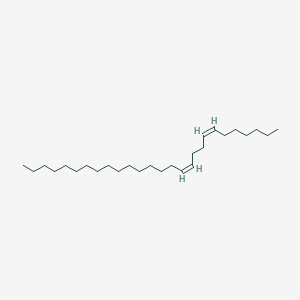
(Z,Z)-7,11-Heptacosadiene
Overview
Description
(Z,Z)-7,11-Heptacosadiene is a long-chain hydrocarbon with the molecular formula C27H52. It is characterized by the presence of two double bonds located at the 7th and 11th positions in the carbon chain, both in the Z (cis) configuration. This compound is of significant interest due to its role as a pheromone in various insect species, particularly in moths.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z,Z)-7,11-Heptacosadiene typically involves the coupling of shorter hydrocarbon chains to form the desired long-chain diene. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The process may also include steps for purification, such as distillation or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: (Z,Z)-7,11-Heptacosadiene can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.
Substitution: Halogenation can occur at the double bonds, leading to the formation of dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of heptacosane.
Substitution: Formation of 7,11-dibromoheptacosane or 7,11-dichloroheptacosane.
Scientific Research Applications
(Z,Z)-7,11-Heptacosadiene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Plays a crucial role as a pheromone in insect communication, particularly in moth species. It is used in studies related to insect behavior and pest control.
Medicine: Research into its potential use in developing pheromone-based traps for controlling insect populations, which can reduce the reliance on chemical pesticides.
Industry: Utilized in the formulation of pheromone lures for monitoring and controlling pest populations in agriculture.
Mechanism of Action
The mechanism of action of (Z,Z)-7,11-Heptacosadiene as a pheromone involves its interaction with specific olfactory receptors in insects. When released into the environment, it binds to these receptors, triggering a behavioral response such as attraction or mating. The molecular targets are the olfactory receptor neurons located in the antennae of the insects, which then send signals to the brain to elicit the appropriate response.
Comparison with Similar Compounds
(Z,Z)-9,11-Heptacosadiene: Another long-chain diene with double bonds at the 9th and 11th positions.
(Z,Z)-7,9-Heptacosadiene: Similar structure but with double bonds at the 7th and 9th positions.
(Z,Z)-7,11-Hexacosadiene: A similar compound with one less carbon atom in the chain.
Uniqueness: (Z,Z)-7,11-Heptacosadiene is unique due to its specific double bond positions, which are crucial for its function as a pheromone. The exact positioning of the double bonds affects the compound’s ability to interact with olfactory receptors, making it highly specific to certain insect species. This specificity is what sets it apart from other similar long-chain dienes.
Properties
IUPAC Name |
(7Z,11Z)-heptacosa-7,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-27H2,1-2H3/b15-13-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYQFYALHBHYMG-ADYYPQGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z,Z)-7,11-Heptacosadiene contribute to species-specific communication in Drosophila melanogaster?
A1: this compound itself is not the primary pheromone detected by D. melanogaster. Instead, it serves as the biosynthetic precursor to the volatile pheromone (Z)-4-undecenal (Z4-11Al). This pheromone is detected by a pair of specifically tuned olfactory receptors, Or69aB and Or69aA, found in D. melanogaster []. Interestingly, these receptors are co-expressed in the same olfactory sensory neurons and are also sensitive to food-related olfactory cues. While D. melanogaster is strongly attracted to Z4-11Al, its close relative D. simulans, which shares similar food sources and habitats, does not exhibit the same attraction []. This difference in pheromone sensitivity and response contributes to species-specific communication and potentially plays a role in reproductive isolation between these closely related species.
Q2: What is the significance of the dual olfactory roles of the Or69a receptors in D. melanogaster?
A2: The Or69a receptors in D. melanogaster exhibit a fascinating duality by detecting both the pheromone Z4-11Al and food-related olfactory cues []. This dual functionality suggests a complex interplay between social and habitat signals in mate finding for this species. The ability to detect both signals through the same olfactory pathway highlights a potential link between natural selection, driven by food source identification, and sexual selection, influenced by mate recognition. This co-opting of existing olfactory machinery for both feeding and mating behaviors provides D. melanogaster with an efficient and elegant system for navigating its ecological niche.
Q3: Could you elaborate on the potential evolutionary implications of this dual olfactory system?
A3: The dual sensitivity of the Or69a receptors to both pheromone and food cues presents a compelling example of how natural and sexual selection pressures might intersect []. The utilization of a shared olfactory pathway for these vital functions may have facilitated the evolution of species-specific communication in D. melanogaster. It is plausible that an ancestral receptor, primarily involved in food detection, evolved increased sensitivity to a specific volatile compound, later becoming the pheromone Z4-11Al. This adaptation could have granted a reproductive advantage, ultimately leading to the divergence of D. melanogaster and D. simulans by reinforcing species-specific mate recognition and contributing to reproductive isolation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


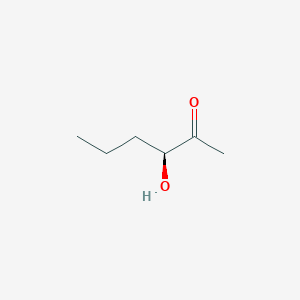
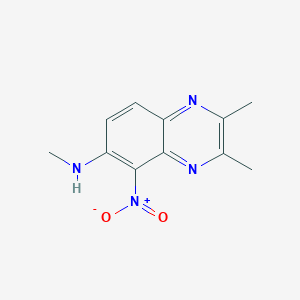
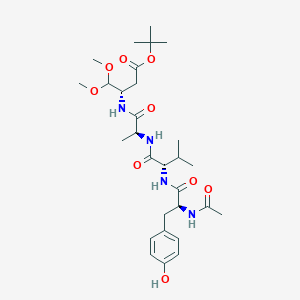
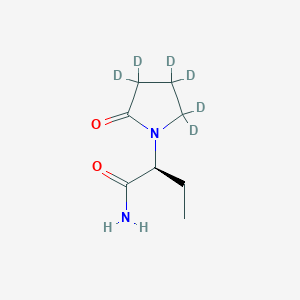

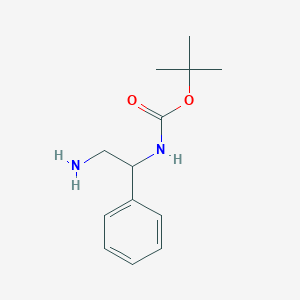
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
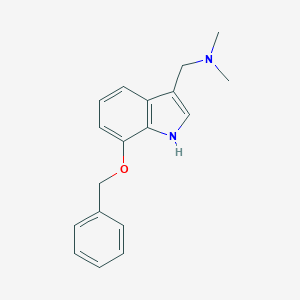
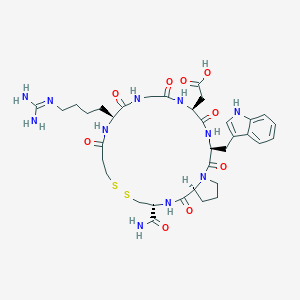
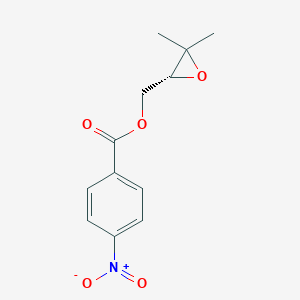
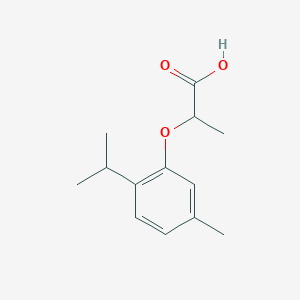
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)
